Boc-(R)-alpha-(2-thiophenylmethyl)-proline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

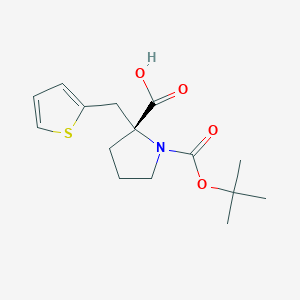

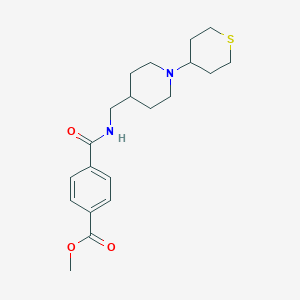

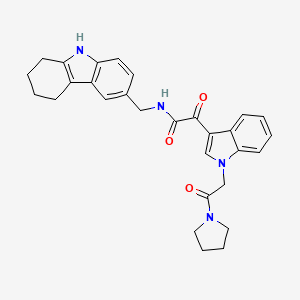

“Boc-®-alpha-(2-thiophenylmethyl)-proline” is a chemical compound with the molecular formula C15H21NO4S. It is also known as N-t-Butoxycarbonyl-®-α-(2-Thiophenylmethyl)-proline . The compound is used for research and development purposes .

Molecular Structure Analysis

The IUPAC name for this compound is (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid . The InChI key is DDYQQTCCFAWKHK-OAHLLOKOSA-N . The canonical SMILES representation is CC©©OC(=O)N1CCCC1(CC2=CC=CS2)C(=O)O .

Physical And Chemical Properties Analysis

The molecular weight of “Boc-®-alpha-(2-thiophenylmethyl)-proline” is 311.4 . The compound has a density of 1.268±0.06 g/cm3 and a boiling point of 446.2±35.0 °C at 760 mmHg .

Scientific Research Applications

Asymmetric Catalysis and Synthesis

Boc-(R)-alpha-(2-thiophenylmethyl)-proline is utilized as a chiral ligand in asymmetric catalysis, facilitating enantioselective phenylacetylene addition to aromatic aldehydes. This application demonstrates its role in expanding the utility of proline-based ligands in asymmetric synthesis, achieving good yields and enantioselectivities (Yi‐feng Zhou et al., 2004).

Peptide Bond Conformation

Research on cis-trans peptide bond isomerization in alpha-methylproline derivatives, including N-Boc-protected alpha-methyl-L-proline, has illuminated the conformationally constraining properties of alpha-methyl-L-proline, offering insights into peptide structure and function (V. Torbeev et al., 2012).

Structural Studies in Peptides

Boc-(R)-alpha-(2-thiophenylmethyl)-proline analogs have been used in the study of peptide structures, such as the conformation analysis of a 16-residue zervamicin IIA analog peptide, showcasing its utility in understanding peptide conformations and interactions (I. Karle et al., 1987).

Material Science and Functionalization

In material science, proline functionalization of mesoporous metal-organic frameworks demonstrates the incorporation of proline moieties into novel materials, highlighting a unique application in designing enantiomerically pure materials for potential use in catalysis and adsorption processes (Christel Kutzscher et al., 2015).

Catalytic Properties

Studies on novel O-ferrocenoyl hydroxyproline conjugates, protected by tert-butoxycarbonyl (Boc) groups, have explored their catalytic properties, underlining the role of Boc-(R)-alpha-(2-thiophenylmethyl)-proline derivatives in mediating chemical reactions with potential pharmaceutical applications (L. Al-Momani, Anas Lataifeh, 2013).

Safety And Hazards

properties

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-14(2,3)20-13(19)16-8-5-7-15(16,12(17)18)10-11-6-4-9-21-11/h4,6,9H,5,7-8,10H2,1-3H3,(H,17,18)/t15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYQQTCCFAWKHK-OAHLLOKOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(R)-alpha-(2-thiophenylmethyl)-proline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-phenoxyethanone](/img/structure/B2812899.png)

![1-[(6-Chloro-2-methoxypyridin-3-yl)methyl]piperazine;dihydrochloride](/img/structure/B2812900.png)

![1-(4-Chlorophenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one](/img/structure/B2812902.png)

![4-chloro-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2812903.png)

![2,2-Difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid](/img/structure/B2812904.png)

![3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}-N-propylthiophene-2-carboxamide](/img/structure/B2812907.png)